Cas no 34971-59-0 (3,3,4-trimethylpyrrolidine)

3,3,4-Trimethylpyrrolidine is a substituted pyrrolidine derivative characterized by its three methyl groups at the 3, 3, and 4 positions. This structure imparts steric and electronic effects that make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid pyrrolidine backbone enhances conformational stability, while the methyl substitutions influence reactivity and selectivity in nucleophilic or catalytic processes. The compound is commonly utilized in asymmetric synthesis and as a building block for chiral ligands or catalysts. Its well-defined stereochemistry and synthetic versatility make it suitable for applications requiring precise molecular control. Proper handling under inert conditions is recommended due to potential sensitivity.
3,3,4-trimethylpyrrolidine structure
3,3,4-trimethylpyrrolidine structure
Product Name:3,3,4-trimethylpyrrolidine
CAS No:34971-59-0
MF:C7H15N
MW:113.200701951981
CID:1467766
PubChem ID:54401104
Update Time:2025-10-30

3,3,4-trimethylpyrrolidine Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine, 3,3,4-trimethyl-
    • 3,3,4-trimethylpyrrolidine
    • (4S)-3,3,4-trimethylpyrrolidine
    • 2920218-47-7
    • F2147-3639
    • SCHEMBL15533983
    • AKOS006353494
    • 34971-59-0
    • Inchi: 1S/C7H15N/c1-6-4-8-5-7(6,2)3/h6,8H,4-5H2,1-3H3
    • InChI Key: VNMCWTPEADRUFW-UHFFFAOYSA-N
    • SMILES: N1CC(C)C(C)(C)C1

Computed Properties

  • Exact Mass: 113.12055
  • Monoisotopic Mass: 113.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 86.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

3,3,4-trimethylpyrrolidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T235861-25mg
3,3,4-Trimethylpyrrolidine
34971-59-0
25mg
$184.00 2023-05-17
TRC
T235861-50mg
3,3,4-Trimethylpyrrolidine
34971-59-0
50mg
$328.00 2023-05-17
TRC
T235861-100mg
3,3,4-Trimethylpyrrolidine
34971-59-0
100mg
$586.00 2023-05-17
TRC
T235861-500mg
3,3,4-trimethylpyrrolidine
34971-59-0
500mg
570.00 2021-07-17
TRC
T235861-1g
3,3,4-trimethylpyrrolidine
34971-59-0
1g
880.00 2021-07-17
Life Chemicals
F2147-3639-0.25g
3,3,4-trimethylpyrrolidine
34971-59-0 95%+
0.25g
$794.0 2023-09-06
Life Chemicals
F2147-3639-0.5g
3,3,4-trimethylpyrrolidine
34971-59-0 95%+
0.5g
$836.0 2023-09-06
Life Chemicals
F2147-3639-1g
3,3,4-trimethylpyrrolidine
34971-59-0 95%+
1g
$880.0 2023-09-06
Life Chemicals
F2147-3639-2.5g
3,3,4-trimethylpyrrolidine
34971-59-0 95%+
2.5g
$1900.0 2023-09-06
Life Chemicals
F2147-3639-5g
3,3,4-trimethylpyrrolidine
34971-59-0 95%+
5g
$2400.0 2023-09-06

3,3,4-trimethylpyrrolidine Related Literature

Additional information on 3,3,4-trimethylpyrrolidine

Recent Advances in the Application of 3,3,4-Trimethylpyrrolidine (CAS: 34971-59-0) in Chemical Biology and Pharmaceutical Research

3,3,4-Trimethylpyrrolidine (CAS: 34971-59-0) is a structurally unique pyrrolidine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key building block in the synthesis of bioactive molecules, particularly in the design of novel therapeutic agents targeting neurological disorders and infectious diseases. This research brief provides an overview of the latest advancements related to this compound, focusing on its synthetic utility, pharmacological properties, and emerging applications.

A notable breakthrough in the field involves the use of 3,3,4-trimethylpyrrolidine as a precursor in the synthesis of selective dopamine receptor modulators. Researchers have demonstrated that the steric and electronic properties of this compound make it an ideal scaffold for developing ligands with high affinity and specificity for dopamine D3 receptors. These findings, published in a 2023 study in the Journal of Medicinal Chemistry, suggest promising avenues for treating Parkinson's disease and schizophrenia, where dopamine receptor dysfunction plays a critical role.

In addition to its neurological applications, 3,3,4-trimethylpyrrolidine has shown potential in antimicrobial drug development. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel quaternary ammonium derivatives of this compound, which exhibited potent activity against multidrug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membranes, offering a new mechanism of action to combat antibiotic resistance.

From a synthetic chemistry perspective, advancements in catalytic asymmetric synthesis have enabled more efficient production of enantiomerically pure 3,3,4-trimethylpyrrolidine derivatives. A 2024 Nature Catalysis paper described a novel chiral catalyst system that achieves high yields and excellent enantioselectivity, addressing previous challenges in the stereocontrolled synthesis of this scaffold. This methodological innovation is expected to accelerate the exploration of structure-activity relationships in drug discovery programs utilizing this compound.

The pharmaceutical industry has also recognized the value of 3,3,4-trimethylpyrrolidine in prodrug design. Recent patent applications disclose its incorporation into prodrugs of poorly soluble antiviral agents, significantly improving their bioavailability. This application capitalizes on the compound's favorable physicochemical properties and metabolic stability, demonstrating its versatility beyond direct therapeutic use.

Looking forward, computational studies are providing new insights into the molecular interactions of 3,3,4-trimethylpyrrolidine-containing compounds with biological targets. Molecular dynamics simulations and quantum mechanical calculations are being employed to optimize the design of next-generation derivatives with enhanced pharmacological profiles. These in silico approaches, combined with experimental validation, are expected to drive further innovation in this area.

In conclusion, 3,3,4-trimethylpyrrolidine (CAS: 34971-59-0) continues to emerge as a valuable tool in medicinal chemistry, with applications spanning from central nervous system therapeutics to antimicrobial agents. The recent developments highlighted in this brief underscore the compound's growing importance in addressing current challenges in drug discovery and development. As research progresses, we anticipate seeing more sophisticated applications of this scaffold in the design of novel therapeutic agents.

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd